2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide
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Description
Scientific Research Applications
Precursors for Synthesis of Complex Molecules
Difluoroacetamide derivatives have been identified as valuable precursors in the synthesis of complex molecules. For instance, Bordeau et al. (2006) explored difluoro(trimethylsilyl)acetamides as precursors of 3,3‐Difluoroazetidinones, showcasing their utility in synthesizing 2,2-difluoro-3-hydroxyacetamides and further conversion into 3,3-difluoroazetidinones, highlighting an innovative route to these cyclic compounds (Bordeau, Frébault, Gobet, & Picard, 2006).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their potential as anticancer, anti-inflammatory, and analgesic agents. Their research found that halogenated derivatives, in particular, showed promising activity, underscoring the therapeutic potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Thrombin Inhibition
Lee et al. (2007) studied 2-(2-Chloro-6-fluorophenyl)acetamides, including derivatives with 2,2-difluoroethylamine substituents, as potent thrombin inhibitors, providing insight into their potential for developing new therapeutic agents targeting blood coagulation disorders (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007).
Structural and Dynamic Studies
Research on the structural and dynamic aspects of difluoroacetamide derivatives also contributes to understanding their potential applications. For example, Negrebetsky et al. (2008) synthesized and analyzed N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide, exploring its stereochemistry and potential in coordination chemistry (Negrebetsky, Taylor, Kramarova, Shipov, Pogozhikh, Ovchinnikov, Korlyukov, Bowden, Bassindale, & Baukov, 2008).
Properties
IUPAC Name |
2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXCWQOHMGTKS-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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